Neboglamine hydrochloride (CAS 2759182-59-5) is a synthetic glutamic acid derivative that functions as an orally active positive allosteric modulator (PAM) at the glycine site of the N-methyl-D-aspartate (NMDA) receptor [1]. Unlike direct competitive agonists or broad-spectrum monoamine antagonists, neboglamine facilitates NMDA-mediated neurotransmission without binding to dopamine or serotonin receptors [1]. For procurement professionals and lead investigators, the hydrochloride salt is specifically prioritized over the free base due to its optimized aqueous and organic solubility, ensuring reliable dosing in preclinical formulations [1]. It is primarily procured as a highly selective reference compound for in vivo models of schizophrenia, cognitive dysfunction, and NMDA hypofunction, where it serves as a non-sedating, non-striatal-activating baseline [1].
Substituting neboglamine hydrochloride with endogenous NMDA co-agonists (like D-serine) or standard antipsychotics (like haloperidol or clozapine) introduces severe experimental confounds [1]. D-serine is rapidly degraded by D-amino acid oxidase (DAAO), requiring massive, non-physiological doses (often >50 mg/kg) or the co-administration of DAAO inhibitors to achieve sustained central effects [1]. Conversely, typical antipsychotics like haloperidol achieve efficacy through D2 receptor antagonism, which triggers massive striatal activation and profound motor sedation, obscuring cognitive and behavioral readouts [1]. Furthermore, attempting to use the neboglamine free base instead of the hydrochloride salt results in inferior dissolution profiles, complicating the preparation of uniform parenteral solutions or high-concentration DMSO stocks required for in vitro screening [1].
In immunohistochemical assessments of neuronal activation, neboglamine demonstrates a highly selective regional profile compared to typical antipsychotics. While neboglamine increases Fos-like immunoreactivity (FLI) in the prefrontal cortex (3.2-fold) and nucleus accumbens (4.8-fold), it produces absolutely no effect in the dorsolateral striatum. In stark contrast, haloperidol induces a massive 390-fold increase in FLI in the dorsolateral striatum, a pathway directly linked to extrapyramidal side effects (EPS) [1].
| Evidence Dimension | Dorsolateral striatum Fos-like immunoreactivity (FLI) |
| Target Compound Data | No effect (baseline levels) |
| Comparator Or Baseline | Haloperidol: 390-fold increase over control |
| Quantified Difference | Complete avoidance of striatal activation |
| Conditions | In vivo rat forebrain immunohistochemistry, 2 hours post-dose |
Allows researchers to isolate frontostriatal cognitive effects without the confounding motor impairments and EPS liability inherent to D2 antagonists.
When evaluated in phencyclidine (PCP)-induced hyperlocomotion models, neboglamine (0.3–30 mg/kg) successfully inhibits hypermobility and stereotyped behavior. Crucially, unlike haloperidol and clozapine, neboglamine achieves this antipsychotic-like efficacy without depressing basal locomotor activity [1].
| Evidence Dimension | Basal locomotor activity |
| Target Compound Data | No significant reduction |
| Comparator Or Baseline | Haloperidol & Clozapine: Significant reduction/sedation |
| Quantified Difference | Absence of general motor sedation |
| Conditions | Oral administration in male Wistar rats, open-field test |
Ensures that reductions in hyperlocomotion are due to true antipsychotic-like mechanisms rather than generalized sedation, preserving the validity of behavioral assays.
The hydrochloride salt of neboglamine is specifically engineered to overcome the poor aqueous solubility of standard glutamic acid derivatives. Neboglamine hydrochloride achieves a solubility of 100 mg/mL (341.53 mM) in DMSO with ultrasonication, and maintains high stability in aqueous vehicles for subcutaneous or oral dosing .
| Evidence Dimension | Organic solvent solubility |
| Target Compound Data | 100 mg/mL in DMSO (341.53 mM) |
| Comparator Or Baseline | Standard free base amino acid derivatives: Typically <10 mg/mL |
| Quantified Difference | >10x improvement in stock concentration capacity |
| Conditions | In vitro preparation using ultrasonication |
Enables the preparation of highly concentrated, stable stock solutions necessary for reproducible high-throughput screening and low-volume in vivo dosing.
As a positive allosteric modulator, neboglamine demonstrates superior in vivo dosing efficiency compared to the endogenous NMDA co-agonist D-serine. Neboglamine effectively regulates neuronal activity and inhibits PCP-induced deficits at oral doses as low as 0.3 to 30 mg/kg. In contrast, D-serine requires significantly higher systemic doses (typically 50 mg/kg or greater) to overcome rapid peripheral metabolism by D-amino acid oxidase (DAAO) and achieve comparable central FLI patterns [1].
| Evidence Dimension | Effective systemic dose for central NMDA modulation |
| Target Compound Data | 0.3 - 30 mg/kg |
| Comparator Or Baseline | D-serine: ≥50 mg/kg |
| Quantified Difference | Up to 160x lower required dose |
| Conditions | In vivo rat models of PCP-induced hyperlocomotion and FLI expression |
Dramatically reduces material consumption and dosing volumes in chronic animal studies while avoiding the need for DAAO inhibitor co-administration.
Neboglamine hydrochloride is the precise choice for reversing PCP- or ketamine-induced deficits in rodent models. Because it does not depress basal locomotion or trigger striatal FLI, it provides a cleaner behavioral readout than haloperidol or clozapine [1].
Due to its validated 100 mg/mL DMSO solubility, the hydrochloride salt is strictly indicated for generating concentrated stock solutions in automated patch-clamp electrophysiology or calcium-flux assays targeting the NMDA glycine site .
Researchers investigating frontostriatal activation and memory retention should select oral or subcutaneous neboglamine to mimic the neuronal activation patterns of D-serine without the rapid enzymatic degradation liabilities associated with endogenous amino acids [1].